Ropitoin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

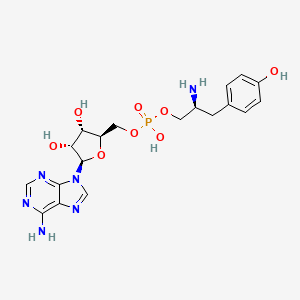

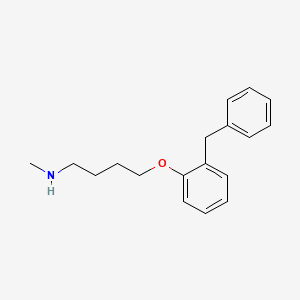

Ropitoin Hydrochloride is a diphenylhydantoin derivative known for its antiarrhythmic properties. It is a compound that causes a depression of the maximum upstroke velocity, which is used as a measure of cardiac function and an indirect index of the magnitude of the sodium current . This compound has been studied for its effects on various cardiac tissues, including guinea pig muscles and dog Purkinje fibers .

Preparation Methods

Ropitoin Hydrochloride can be synthesized through the condensation of 5-(4-methoxyphenyl)-5-phenylhydantoin with 1-(3-chloropropyl)-4-phenylpiperidine using sodium ethoxide in refluxing ethanol, followed by treatment with hydrochloric acid . This method involves the following steps:

Condensation Reaction: 5-(4-methoxyphenyl)-5-phenylhydantoin reacts with 1-(3-chloropropyl)-4-phenylpiperidine in the presence of sodium ethoxide.

Refluxing: The reaction mixture is refluxed in ethanol.

Hydrochloric Acid Treatment: The resulting product is treated with hydrochloric acid to yield this compound.

Chemical Reactions Analysis

Ropitoin Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ropitoin Hydrochloride has been extensively studied for its antiarrhythmic properties. It has shown effects on the action potentials of different mammalian cardiac tissues, including guinea pig atrial and ventricular muscle and dog Purkinje fibers . The compound has been found to depress the maximum upstroke velocity, which is dependent on the frequency of stimulation . Additionally, it has been investigated for its potential use in preventing reentrant ventricular tachycardia and ventricular fibrillation .

Mechanism of Action

Ropitoin Hydrochloride exerts its effects by binding to the sodium channel receptor site, similar to other antiarrhythmic drugs like mexiletine and quinidine . This binding results in a depression of the maximum upstroke velocity, which affects the action potential duration and recovery kinetics of cardiac tissues . The compound’s effects are frequency-dependent and influenced by membrane potential and pH levels .

Comparison with Similar Compounds

Ropitoin Hydrochloride is unique among diphenylhydantoin derivatives due to its specific binding affinity and effects on cardiac tissues. Similar compounds include:

Mexiletine: Another antiarrhythmic drug that binds to the sodium channel receptor site.

Quinidine: A compound with similar antiarrhythmic properties and binding mechanisms.

Lidocaine: Known for its effects on the sodium channel and used as a local anesthetic and antiarrhythmic agent.

This compound stands out due to its specific molecular structure and the unique effects it has on the action potentials of cardiac tissues.

Properties

CAS No. |

56079-80-2 |

|---|---|

Molecular Formula |

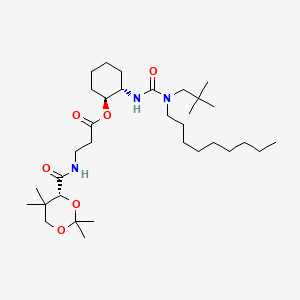

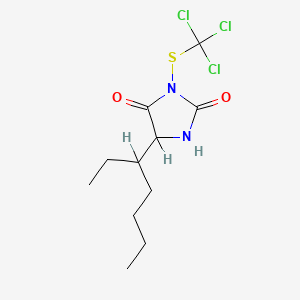

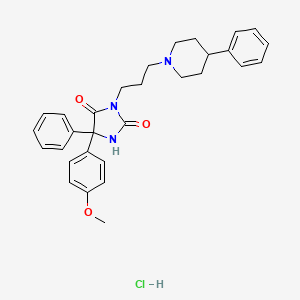

C30H34ClN3O3 |

Molecular Weight |

520.1 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C30H33N3O3.ClH/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23;/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35);1H |

InChI Key |

IYHQTOOPUMZKRX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Synonyms |

3-(3-(4-phenyl-1-piperidyl)propyl)-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride ropitoin hydrochloride TR 2985 TR-2985 TR2985 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.